

# Creatine as a Neurotherapeutic Agent for Traumatic Brain Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Creatine |           |
| Cat. No.:            | B1669601 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Traumatic Brain Injury (TBI) initiates a complex neurometabolic cascade characterized by energy deficits, mitochondrial dysfunction, excitotoxicity, and oxidative stress, leading to secondary neuronal injury and long-term neurological deficits. **Creatine**, an endogenous compound critical for cellular energy homeostasis, has emerged as a promising therapeutic agent to counteract this pathophysiology. Through its role in the phosphocreatine/creatine kinase system, creatine helps replenish adenosine triphosphate (ATP) stores, stabilize mitochondrial membranes, reduce the production of reactive oxygen species (ROS), and modulate neurotransmitter systems. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of creatine for TBI. It details the experimental protocols used to evaluate its efficacy, presents quantitative outcomes in structured tables for comparative analysis, and visualizes the core mechanisms and experimental workflows through detailed diagrams. This document is intended to serve as a core resource for researchers and drug development professionals exploring creatine as a viable neuroprotective agent for brain injury.

# Introduction: The Pathophysiology of TBI and Rationale for Creatine Supplementation





Traumatic brain injury is a multifaceted condition involving a primary mechanical insult followed by a secondary injury cascade that evolves over hours to days.[1][2] This secondary phase is a key target for therapeutic intervention and is characterized by several pathological processes:

- Energy Crisis: TBI leads to a state of hypermetabolism followed by hypometabolism.[3] The initial injury triggers indiscriminate neuronal firing, depleting ATP stores, while subsequent cerebral blood flow anomalies and hypoxia impair energy production.[3][4]
- Mitochondrial Dysfunction: Mitochondria are central to post-TBI pathology. Increased intracellular calcium and oxidative stress lead to mitochondrial swelling, a decrease in mitochondrial membrane potential, and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis.[3][5]
- Excitotoxicity and Oxidative Stress: Excessive release of glutamate over-activates NMDA receptors, causing a massive influx of calcium.[3] This, coupled with mitochondrial dysfunction, leads to a surge in reactive oxygen species (ROS), overwhelming endogenous antioxidant systems and causing widespread cellular damage.[2][6]

**Creatine**'s therapeutic potential lies in its ability to directly counteract these processes. The brain relies on the phospho**creatine** (PCr)-**creatine** kinase (CK) system to buffer ATP levels during high energy demand.[7] Supplementation with **creatine** increases brain **creatine** and PCr stores, thereby:

- Restoring Bioenergetics: Providing a rapid reserve of high-energy phosphate to regenerate ATP, thus mitigating the energy crisis.[6]
- Protecting Mitochondria: Increasing mitochondrial membrane potential, reducing intramitochondrial ROS and calcium, and inhibiting the opening of the mPTP.[3][8]
- Reducing Oxidative Stress and Excitotoxicity: Buffering lactate accumulation by reducing the reliance on glycolysis and potentially scavenging free radicals directly.[4][6]

#### **Preclinical Evidence: Animal Models**

Animal studies have provided robust evidence for **creatine**'s neuroprotective effects, demonstrating significant reductions in brain damage and improvements in functional outcomes.





# **Quantitative Outcomes of Preclinical Studies**

The following table summarizes key quantitative findings from preclinical studies investigating **creatine** supplementation in various TBI models.



| Study Subject | TBI Model                              | Creatine<br>Administration<br>Protocol                         | Key<br>Quantitative<br>Outcomes                                                                                       | Reference(s) |
|---------------|----------------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|--------------|
| Mice          | Controlled Cortical Impact (CCI)       | 3 mg/g/day IP for<br>3 or 5 days<br>(prophylactic)             | 21% and 36% reduction in cortical damage, respectively.                                                               | [9]          |
| Rats          | Controlled<br>Cortical Impact<br>(CCI) | 1% creatine-<br>enriched diet for<br>4 weeks<br>(prophylactic) | 50% reduction in cortical damage; significantly higher mitochondrial membrane potential; maintained ATP levels.       | [8][10]      |
| Rats          | Controlled<br>Cortical Impact<br>(CCI) | 1% creatine-<br>enriched diet<br>(prophylactic)                | Significantly more sparing of cortical tissue; lower cortical and hippocampal levels of lactate and free fatty acids. | [10]         |
| Mice          | Middle Cerebral<br>Artery Occlusion    | 2% creatine diet<br>for 1 month                                | Significantly better neurologic function and less brain damage; reduced ischemia- mediated ATP depletion.             | [10]         |

# **Experimental Protocols: Preclinical**



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for common TBI models and assessment methods cited in **creatine** research.



Click to download full resolution via product page

Overview of common experimental TBI models.

#### Protocol 1: Controlled Cortical Impact (CCI) Injury (Rat)

- Anesthesia: Anesthetize the rat (e.g., intraperitoneal injection of 5% phenobarbital, 50 mg/kg)
   and place it in a stereotaxic frame.[11]
- Surgical Preparation: Make a midline incision on the scalp to expose the skull. Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., right cerebral hemisphere between bregma and lambda), leaving the dura mater intact.[11]
- Injury Induction: Position the CCI device's impactor tip perpendicular to the center of the exposed dura.
- Set Injury Parameters: Define the impact velocity (e.g., 5-6 m/s), deformation depth (e.g., 1-2 mm), and dwell time (e.g., 200 ms).[11][12]
- Impact: Actuate the device to induce the injury.
- Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and temperature maintenance.[11]

#### Protocol 2: Fluid Percussion Injury (FPI) (Rat)





- Anesthesia and Surgery: Anesthetize the rat and perform a craniotomy (e.g., 3-5 mm) as in the CCI model.[13][14]
- Injury Hub Placement: Securely affix an injury hub (a Luer-Lok fitting) over the craniotomy using dental cement.[13]
- Injury Induction: Connect the injury hub to the fluid percussion device. A pendulum strikes a
  piston, generating a fluid pressure pulse (20-22 msec) of a specific magnitude (in
  atmospheres) that is transmitted to the dural surface.[13] The injury can be midline for diffuse
  injury or lateral for a mix of focal and diffuse injury.[5]
- Post-operative Care: Remove the hub, clean and suture the wound, and provide standard post-operative care.

Protocol 3: Weight-Drop Closed-Head Injury (Mouse)

- Anesthesia: Briefly anesthetize the mouse (e.g., isoflurane).[15]
- Positioning: Place the anesthetized mouse on a foam pad beneath the weight-drop apparatus. A midline scalp incision may be made to expose the skull.[15][16]
- Injury Induction: Release a guided weight (e.g., 200-250 g) from a specific height (e.g., 1-2.5 cm) onto the skull over a specific region (e.g., right hemisphere, between sagittal and coronal sutures).[15][16] This method does not require a craniotomy.
- Post-operative Care: Suture the incision if made and monitor the animal for recovery, recording apnea and righting reflex times as acute injury measures.[15]

#### Protocol 4: Administration via Enriched Diet

- Preparation: Mix **creatine** monohydrate powder into standard rodent chow at a specified concentration (e.g., 1% or 2% by weight).[10]
- Administration: Provide the creatine-enriched diet to the animals ad libitum for a defined period (e.g., 4 weeks) either before (prophylactic) or after TBI induction.[10]



 Monitoring: Ensure consistent access to food and water and monitor animal weight and food consumption.

#### Protocol 5: Administration via Oral Gavage

- Preparation: Prepare an oral suspension of creatine monohydrate in a vehicle like deionized water.
- Administration: Administer the suspension directly into the stomach using a ball-tipped gavage needle. The volume and concentration are calculated based on the animal's body weight to achieve the target dose (e.g., 30-300 mg/kg).[17] This is typically done once or twice daily.



Click to download full resolution via product page

Typical experimental workflow for preclinical TBI studies.

Protocol 6: Neurological Severity Score (NSS) The NSS is a composite score used to assess motor function, alertness, and behavior. A typical 10-point scale is used, where one point is given for failure to perform a task and zero for success.[18][19]

 Habituation: Acclimatize the animal to the testing equipment (e.g., beams, circle) for several days before baseline testing.[20]



- Tasks: The score comprises a series of tasks, including:
  - Motor Tests: Walking on beams of varying widths, balancing on a round stick.
  - Reflexes: Pinna, corneal, and startle reflexes.
  - Seeking Behavior: Time to exit a circle, general alertness.
- Scoring: The total score is calculated (higher scores indicate greater impairment).
   Assessments are typically performed at baseline and at multiple time points post-injury (e.g., 1h, 24h, 3 days, 7 days).[16][18]

Protocol 7: Morris Water Maze (MWM) The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[21][22]

- Apparatus: A large circular pool (e.g., 1.8 m diameter) is filled with opaque water (22-24°C).
   A small escape platform is hidden 1 cm below the water's surface. The room contains various prominent visual cues.[21]
- Acquisition Phase: Over several days (e.g., 3-5 days), the rat is placed in the pool from different starting locations and given a set time (e.g., 60 seconds) to find the hidden platform.
   This is repeated for multiple trials per day.[12][21]
- Probe Trial: 24-48 hours after the final acquisition trial, the platform is removed. The rat is allowed to swim for a set duration (e.g., 60 seconds).
- Data Collection: A video tracking system records latency to find the platform (acquisition) and time spent in the target quadrant where the platform was previously located (probe trial).[12]

Protocol 8: Quantification of Cortical Lesion Volume

- Tissue Preparation: At a defined endpoint (e.g., 7 days post-TBI), perfuse the animal and extract the brain. Post-fix the brain and prepare coronal sections on a cryostat or microtome.
- Staining: Mount the sections on slides and stain with Cresyl violet, a Nissl stain that marks neurons. Healthy tissue will appear densely stained, while the lesion core will show a loss of staining.[1][23]



- Image Analysis: Digitize the stained sections. Using image analysis software (e.g., ImageJ), trace the area of the contralateral (uninjured) hemisphere and the area of spared tissue in the ipsilateral (injured) hemisphere.[24]
- Calculation: Calculate the lesion volume using the following formula: Lesion Volume (%) =
  [(Volume of Contralateral Hemisphere Volume of Spared Ipsilateral Hemisphere) / Volume
  of Contralateral Hemisphere] x 100.[1][25]

#### **Clinical Evidence: Human Studies**

While preclinical data are promising, clinical research on **creatine** for TBI is still in its early stages. The most significant work to date comes from a pilot study in a pediatric population.

# **Quantitative Outcomes of Clinical Studies**



| Study<br>Population                                                                        | TBI Severity<br>(GCS) | Creatine<br>Administration<br>Protocol                                            | Key<br>Quantitative<br>Outcomes                                                | Reference(s) |
|--------------------------------------------------------------------------------------------|-----------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------|--------------|
| 39 Children &<br>Adolescents (1-<br>18 yrs)                                                | Severe (GCS 3-<br>9)  | 0.4 g/kg/day oral<br>suspension for 6<br>months, initiated<br>within 4h of injury | Improved Recovery: Significant improvements in Disability Rating Scale scores. | [10][26]     |
| Reduced ICU Stay: Shorter duration of intensive care unit stay and intubation.             | [10][26]              |                                                                                   |                                                                                |              |
| Reduced Post-<br>Traumatic<br>Amnesia (PTA):<br>Shorter duration<br>of PTA.                | [26]                  | _                                                                                 |                                                                                |              |
| Symptom Reduction: Significant reduction in reported headaches, dizziness, and fatigue.    | [27]                  |                                                                                   |                                                                                |              |
| Improved Function: Significant improvements in communication, locomotion, sociability, and | [26]                  |                                                                                   |                                                                                |              |



cognitive function.

## Clinical Protocol: Sakellaris et al. (2006, 2008)

This open-label randomized pilot study provides the primary clinical protocol for post-injury **creatine** administration.[26][27]

- Patient Population: 39 children and adolescents (ages 1-18) with a diagnosis of severe TBI (Glasgow Coma Scale score of 3-9).
- Randomization: Patients were randomized to receive either standard care or standard care plus creatine supplementation.
- Intervention:
  - Dose: 0.4 g/kg of body weight per day.
  - Formulation: Creatine monohydrate administered as an oral suspension.
  - Timing: The first dose was administered within 4 hours of the TBI.
  - Duration: Supplementation continued daily for 6 months.
- Outcome Measures:
  - Duration of post-traumatic amnesia (PTA).
  - Duration of intubation and ICU stay.
  - Disability Rating Scale.
  - Cognitive function, communication, and self-care assessments.
  - Incidence of post-traumatic headaches, dizziness, and fatigue.
- Results: The creatine-supplemented group showed significant improvements across all measured outcomes compared to the control group, with no adverse side effects reported.



[26][27]

# **Core Signaling Pathways and Mechanisms of Action**

**Creatine** exerts its neuroprotective effects by intervening at critical points within the TBI-induced metabolic cascade. Its primary role is to maintain energy homeostasis via the **creatine** kinase (CK)/phospho**creatine** (PCr) shuttle.

// TBI Cascade TBI -> Glutamate [label="Excitotoxicity"]; TBI -> Energy\_Demand; Glutamate -> Ca\_Influx; Energy\_Demand -> ATP\_Depletion; Ca\_Influx -> Mito\_Dysfunction; Mito\_Dysfunction -> ATP\_Depletion; Mito\_Dysfunction -> ROS; ROS -> mPTP; Ca\_Influx -> mPTP; mPTP -> Apoptosis; ATP\_Depletion -> Apoptosis;

// Creatine Intervention Creatine -> ATP\_Regen [color="#34A853", style=dashed, arrowhead=normal]; Creatine -> Mito\_Stab [color="#34A853", style=dashed, arrowhead=normal]; ATP\_Regen -> ATP\_Depletion [label="Buffers", color="#34A853", style=bold, arrowhead=tee]; Mito\_Stab -> Mito\_Dysfunction [label="Inhibits", color="#34A853", style=bold, arrowhead=tee]; Mito\_Stab -> ROS [label="Reduces", color="#34A853", style=bold, arrowhead=tee]; Mito\_Stab -> mPTP [label="Inhibits", color="#34A853", style=bold, arrowhead=tee]; } od

*Creatine's mechanism in mitigating the TBI secondary injury cascade.* 

The CK/PCr shuttle is a temporal and spatial energy buffer. In the mitochondria, mitochondrial CK (mi-CK) uses newly synthesized ATP to generate PCr. PCr, being smaller and more mobile than ATP, diffuses through the cytoplasm to sites of high energy demand (e.g., ion pumps at the cell membrane). There, cytosolic CK catalyzes the reverse reaction, regenerating ATP in situ to fuel cellular processes. This shuttle maintains low ADP levels, which prevents the opening of the mPTP and reduces ROS production.

## **Conclusion and Future Directions**

The existing body of preclinical and preliminary clinical evidence strongly supports the role of **creatine** as a neuroprotective agent in the context of TBI. Its multifaceted mechanism of action, centered on the restoration of cellular bioenergetics and mitochondrial health, directly addresses the core pathophysiology of secondary brain injury.



However, several key areas require further investigation before widespread clinical adoption can be recommended:

- Adult and mTBI Populations: The promising results from pediatric severe TBI studies need to be replicated in adult populations and in cases of mild TBI (concussion), where the underlying pathophysiology is similar but less severe.
- Optimal Dosing and Timing: While prophylactic administration shows robust effects in animals, the therapeutic window for post-injury administration needs to be more clearly defined. Optimal dosing strategies, including the potential benefits of a loading phase, require further study.[6]
- Biomarker Development: The use of advanced imaging techniques, such as magnetic resonance spectroscopy (MRS), can help quantify brain **creatine** levels and correlate them with clinical outcomes, providing objective biomarkers of therapeutic efficacy.[7]

In conclusion, **creatine** represents a safe, inexpensive, and mechanistically plausible therapeutic agent for traumatic brain injury. The data presented in this guide underscore the need for large-scale, placebo-controlled clinical trials to translate the compelling preclinical findings into an effective therapy for patients suffering from brain trauma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Closed Head Weight Drop model in mice Whalen Lab [protocols.io]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. The Fluid Percussion Injury Rodent Model in Preclinical Research on Traumatic Brain Injury | Springer Nature Experiments [experiments.springernature.com]





- 6. Potential for use of creatine supplementation following mild traumatic brain injury PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Metabolism and Injury in Acute Human Traumatic Brain Injury with Magnetic Resonance Spectroscopy: Current and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary supplement creatine protects against traumatic brain injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Creatine Nutrition and Traumatic Brain Injury NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. binasss.sa.cr [binasss.sa.cr]
- 13. Modeling Fluid Percussion Injury Brain Neurotrauma NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fluid-percussion-induced traumatic brain injury model in rats [pubmed.ncbi.nlm.nih.gov]
- 15. The Weight-Drop Model of TBI [bio-protocol.org]
- 16. A mouse model of weight-drop closed head injury: emphasis on cognitive and neurological deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weightdrop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detecting Behavioral Deficits in Rats After Traumatic Brain Injury PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cognitive evaluation of traumatically brain-injured rats using serial testing in the Morris water maze PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Item Histopathological quantification of lesion volumes in cresyl violet-stained brain sections at 7 days post-trauma. Public Library of Science Figshare [plos.figshare.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]



- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Creatine as a Neurotherapeutic Agent for Traumatic Brain Injury: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669601#preliminary-research-on-creatine-as-a-therapeutic-agent-for-brain-injury]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com